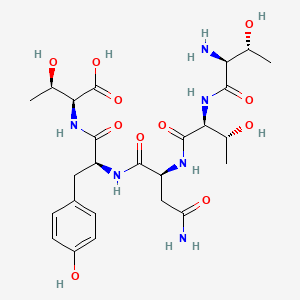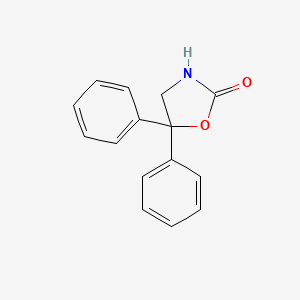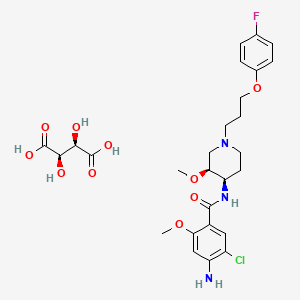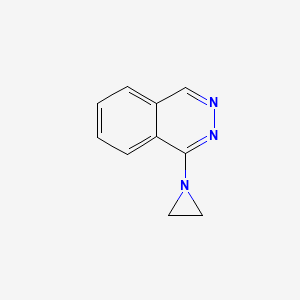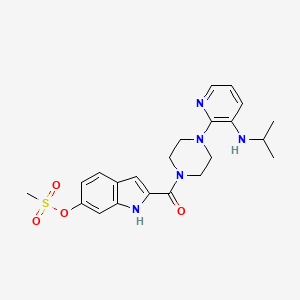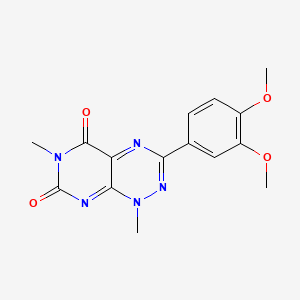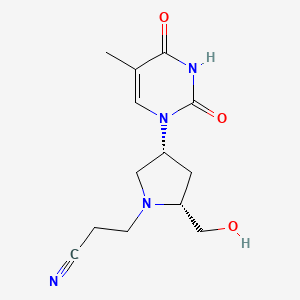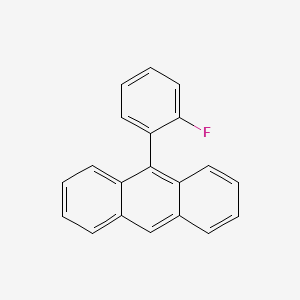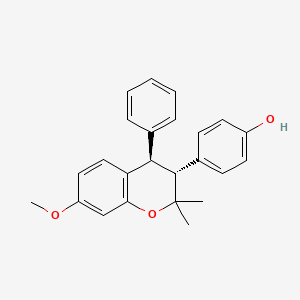
Phenol, p-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, p-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)-, trans- is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a phenol group attached to a benzopyran ring system, which is further substituted with methoxy and phenyl groups. The trans- configuration indicates the specific spatial arrangement of its substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, p-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)-, trans- typically involves multi-step organic reactions. The process often starts with the preparation of the benzopyran ring system, followed by the introduction of the methoxy and phenyl groups under controlled conditions. Common reagents used in these reactions include phenols, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. Advanced purification methods such as chromatography and crystallization are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, p-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)-, trans- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenation or nitration reactions using halogens or nitric acid under controlled temperatures.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phenol, p-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)-, trans- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism by which Phenol, p-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)-, trans- exerts its effects involves interactions with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer processes, influencing various biochemical pathways. The benzopyran ring system may interact with cellular receptors, modulating their activity and leading to physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, p-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)-, cis-
- Phenol, p-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)-, racemic mixture
Uniqueness
The trans- configuration of Phenol, p-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)- imparts unique stereochemical properties, influencing its reactivity and interactions with biological targets. This distinguishes it from its cis- and racemic counterparts, which may exhibit different chemical and biological behaviors.
Eigenschaften
CAS-Nummer |
84394-35-4 |
|---|---|
Molekularformel |
C24H24O3 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
4-[(3R,4R)-7-methoxy-2,2-dimethyl-4-phenyl-3,4-dihydrochromen-3-yl]phenol |
InChI |
InChI=1S/C24H24O3/c1-24(2)23(17-9-11-18(25)12-10-17)22(16-7-5-4-6-8-16)20-14-13-19(26-3)15-21(20)27-24/h4-15,22-23,25H,1-3H3/t22-,23+/m1/s1 |
InChI-Schlüssel |
YHYXTSRIFWSWTK-PKTZIBPZSA-N |
Isomerische SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3)C4=CC=C(C=C4)O)C |
Kanonische SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3)C4=CC=C(C=C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


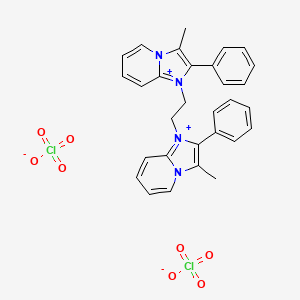
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one](/img/structure/B12788474.png)
![3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12788480.png)
![14-phenyl-12,14,16-triazapentacyclo[7.7.0.02,11.03,8.012,16]hexadeca-3,5,7-triene-13,15-dione](/img/structure/B12788482.png)
